molecular formula C24H19ClN2O4 B12031318 [4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477730-14-6

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12031318
CAS No.: 477730-14-6
M. Wt: 434.9 g/mol
InChI Key: DEDLOSYSIVMMKH-JQUAZWMLSA-N
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Description

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 4-chlorobenzoyl hydrazine with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with (E)-3-phenylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can provide insights into their mechanisms of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound and its derivatives can be explored for their potential as drug candidates. Their ability to interact with biological targets, such as enzymes or receptors, makes them promising leads for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the function of essential bacterial enzymes, leading to cell death. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate: This compound is unique due to its specific combination of functional groups and aromatic rings.

    [4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate: Similar structure but with a bromine atom instead of chlorine.

    [4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-hydroxyphenyl] (E)-3-phenylprop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

477730-14-6

Molecular Formula

C24H19ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H19ClN2O4/c1-30-22-15-18(16-26-27-24(29)19-9-11-20(25)12-10-19)7-13-21(22)31-23(28)14-8-17-5-3-2-4-6-17/h2-16H,1H3,(H,27,29)/b14-8+,26-16+

InChI Key

DEDLOSYSIVMMKH-JQUAZWMLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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